molecular formula C21H19N3O5 B5586266 2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide

2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5586266
M. Wt: 393.4 g/mol
InChI Key: BEYIEAIFFGTIRT-LPYMAVHISA-N
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Description

The compound of interest belongs to a class of organic compounds known as hydrazides, which are characterized by their hydrazide functional group. These compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals, through various chemical reactions. The synthesis and study of hydrazides and their derivatives are of significant interest due to their diverse chemical properties and potential applications in material science and medicinal chemistry.

Synthesis Analysis

Hydrazides are typically synthesized through condensation reactions involving hydrazine and carboxylic acid derivatives. For compounds similar to the one , a Schiff base mechanism involving the reaction of an acetohydrazide with an aldehyde or ketone is commonly employed. This process results in the formation of a double bond between the nitrogen and the carbon atom of the carbonyl group, yielding a compound with potentially interesting chemical and physical properties (Liu & Gao, 2012).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses reveal the electronic and spatial configuration of the molecules, which are crucial for understanding their reactivity and interactions with other molecules. The planarity of the molecule and the presence of hydrogen bonding in the crystal structure are common findings, which can affect the compound's solubility and stability (Yathirajan et al., 2007).

Chemical Reactions and Properties

Hydrazide derivatives undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions can lead to the formation of a wide range of heterocyclic compounds with diverse chemical properties. The reactivity of the hydrazide group and the influence of substituents on the phenyl ring are key factors in these transformations. The ability to participate in hydrogen bonding and other non-covalent interactions makes these compounds interesting for further study (Hassaneen et al., 1991).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-3-9-18(19(11-14)24(26)27)20-10-8-17(29-20)13-22-23-21(25)12-15-4-6-16(28-2)7-5-15/h3-11,13H,12H2,1-2H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYIEAIFFGTIRT-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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